CID 146156702
CAS No.: 1221746-66-2
Cat. No.: VC0113840
Molecular Formula: C26H35FeOP2+
Molecular Weight: 481.358
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1221746-66-2 |
---|---|
Molecular Formula | C26H35FeOP2+ |
Molecular Weight | 481.358 |
Standard InChI | InChI=1S/C21H30OP2.C5H5.Fe/c1-16(24(20(2,3)4)21(5,6)7)18-14-11-15-19(18)23(22)17-12-9-8-10-13-17;1-2-4-5-3-1;/h8-16H,1-7H3;1-5H;/q+1;; |
Standard InChI Key | MUQQLQYTBWUGKL-SQKCAUCHSA-N |
SMILES | CC([C]1[CH][CH][CH][C]1[P+](=O)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Introduction
Chemical Structure and Properties
CID 146156702 possesses a complex three-dimensional structure centered around a ferrocene core with carefully positioned functional groups that enable its distinctive catalytic behavior. The structural arrangement features a ferrocene scaffold with phenylphosphinoyl and di-t-butylphosphino groups strategically placed to create an asymmetric environment around potential metal coordination sites .
Molecular Identity and Basic Properties
The compound is formally identified as CID 146156702 in the PubChem database and has several key identifiers and properties that are summarized in Table 1 below:
Property | Value |
---|---|
PubChem CID | 146156702 |
Systematic Name | (S,R(p),S(SPO)-1-Phenylphosphinoyl)-2-[1-(di-t-butylphosphino)ethyl]ferrocene |
CAS Number | 1221746-66-2 |
Molecular Formula | C26H35FeOP2+ |
Molecular Weight | 481.3 g/mol |
InChIKey | ZDAOENLJZQJOAH-UHFFFAOYSA-N |
Formal Charge | +1 |
Create Date | 2020-06-10 |
Modify Date | 2025-03-08 |
Structural Features and Configuration
The structural configuration of CID 146156702 includes several key features that contribute to its catalytic activity. The compound contains a ferrocene backbone with substituted cyclopentadienyl rings that provide a rigid chiral scaffold. One of the distinctive features is the secondary phosphine oxide (SPO) unit that plays a crucial role in both metal coordination and reactivity patterns . The presence of both the SPO unit and the di-t-butylphosphino group creates a bidentate ligand system that can coordinate to metal centers in unique ways, influencing the stereochemical outcome of catalytic reactions.
Physicochemical Properties
The physicochemical properties of CID 146156702 significantly influence its behavior in solution and its interactions with reaction substrates and metal centers. Table 2 presents the key computed properties:
These properties collectively influence the compound's solubility, reactivity, and coordination behavior in various reaction environments. The relatively low topological polar surface area suggests moderate lipophilicity, while the presence of rotatable bonds provides conformational flexibility that may be important for adapting to different metal coordination geometries .
Applications in Catalysis
CID 146156702 has demonstrated significant utility in various catalytic processes, particularly in reactions requiring high levels of stereochemical control. The compound's unique structural features enable it to function effectively as a ligand in transition metal-catalyzed transformations .
Asymmetric Catalysis
The primary application of CID 146156702 is in enantioselective transformations, where its ability to create a well-defined chiral environment around metal centers results in high stereoselectivity. The compound has been extensively studied in asymmetric reactions and has shown exceptional performance in creating enantiomerically enriched products. These capabilities make it particularly valuable in the synthesis of compounds with specific three-dimensional arrangements, such as those required for pharmaceutical applications.
Pharmaceutical Synthesis
In pharmaceutical development, CID 146156702 plays a crucial role in the synthesis of biologically active molecules with high enantiomeric purity. The ability to control stereochemistry is particularly important in drug development, as different enantiomers often exhibit significantly different biological activities. By utilizing CID 146156702 as a ligand in catalytic systems, synthetic chemists can produce pharmaceutical intermediates and active ingredients with improved efficacy and reduced side effects resulting from unwanted stereoisomers.
Mechanisms of Action
The catalytic activity of CID 146156702 stems from its unique coordination chemistry and the distinctive reactivity patterns observed when it interacts with transition metals and substrates. Research has identified several key mechanistic pathways that explain the compound's effectiveness in asymmetric catalysis .
Coordination with Metal Centers
CID 146156702 functions as a bidentate ligand, coordinating with metal centers through both phosphorus-containing groups. In complexes with nickel, for example, the ligand coordinates via the lone pair of the phosphorus(III) atom and the phosphorus(V)-hydrogen bond, creating a stable complex with distinctive reactivity . This coordination mode differs from conventional phosphine ligands and contributes to the unique catalytic behavior observed in reactions utilizing this compound.
Ligand-to-Ligand Hydrogen Transfer
One of the key mechanistic pathways identified for CID 146156702 is the Ligand-to-Ligand Hydrogen Transfer (LLHT) mechanism. In this process, hydrogen transfer occurs from the ligand to the substrate, enabling enantioselective reactions such as hydroarylation and cyclization . This mechanism is crucial for certain carbon-hydrogen bond functionalization reactions and represents a departure from more conventional reaction pathways.
σ-Complex-Assisted Metathesis
Another important mechanistic pathway involves σ-Complex-Assisted Metathesis (σ-CAM), an unconventional process where the secondary phosphine oxide unit undergoes oxidative addition and migratory insertion, activating carbon-hydrogen bonds for further functionalization . This mechanism is particularly relevant for reactions involving challenging bond activations and contributes significantly to the compound's versatility in catalytic applications.
Research Findings on Nickel/JoSPOphos Systems
Recent research has provided valuable insights into the behavior of CID 146156702 (JoSPOphos) in combination with nickel catalysts, revealing unique reactivity patterns and mechanistic details that explain the high stereoselectivity observed in certain transformations .
Nickel Coordination Chemistry
Studies have shown that when CID 146156702 coordinates with nickel(0), it forms a complex where the bidentate JoSPOphos ligand interacts with the metal via the lone pair of the phosphorus(III) atom and the phosphorus(V)-hydrogen bond . This coordination mode is 3.1 kcal/mol more stable than the corresponding oxygen-coordinated analog, indicating a preferred binding arrangement that influences subsequent reactivity. After coordination, the phosphorus-hydrogen bond becomes slightly longer by 0.04 Å, reflecting the formation of an agostic interaction that has been confirmed through Atoms in Molecules (AIM) analysis .
Novel Reaction Pathways
Computational studies have identified previously unrecognized reaction pathways for nickel/JoSPOphos catalytic systems. These include an unconventional σ-CAM mechanism that involves hydrogen transfer from the JoSPOphos ligand to alkene substrates through phosphorus-hydrogen oxidative addition and migratory insertion, followed by carbon-hydrogen activation and carbon-carbon reductive elimination . The computational results based on this mechanism successfully reproduce experimentally observed enantioselectivities, validating the proposed pathway.
Catalytic Activity of π-Allyl Nickel Complexes
Research has demonstrated that π-allyl nickel(II) complexes with CID 146156702 can function as effective catalysts, with their activity rationalized by the regeneration of active nickel(0) species through stepwise hydrogen transfer processes . This finding explains the observed catalytic behavior of isolable nickel complexes with JoSPOphos and provides insights into the dynamic nature of the catalytic system during reaction.
Structural Comparison with Related Compounds
CID 146156702 belongs to a family of ferrocene-based ligands with phosphorus-containing substituents, each designed for specific catalytic applications. The structural features that distinguish this compound from related analogs contribute to its unique reactivity patterns and catalytic performance .
Relationship to Parent Compound
PubChem identifies CID 146156703 as the parent compound of CID 146156702, suggesting structural similarity with specific modifications that give rise to the distinctive properties of the latter . The relationship between these compounds illustrates the structural evolution and rational design principles employed in developing specialized ligands for asymmetric catalysis.
Component Compounds
Supplier | Package Size | Price (USD) | Availability |
---|---|---|---|
Aladdin Scientific | 50 mg | $45.90 | 8-12 weeks |
Aladdin Scientific | 100 mg | $70.90 | 8-12 weeks |
Aladdin Scientific | 500 mg | $264.90 | 8-12 weeks |
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